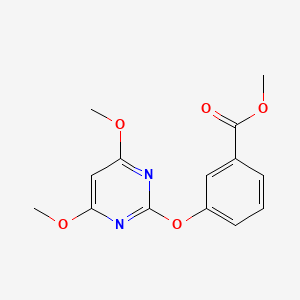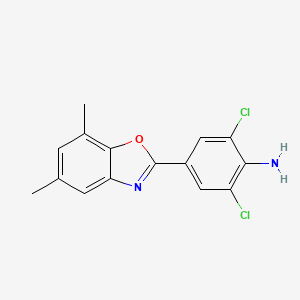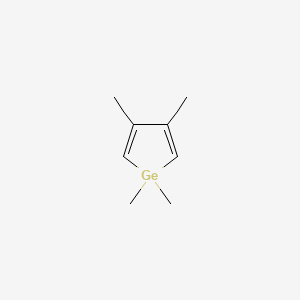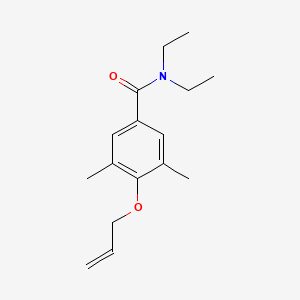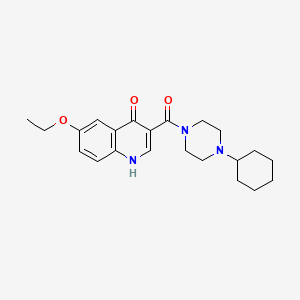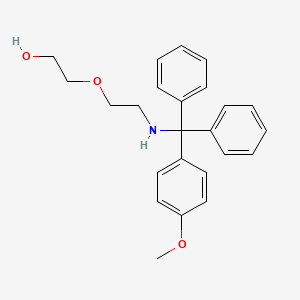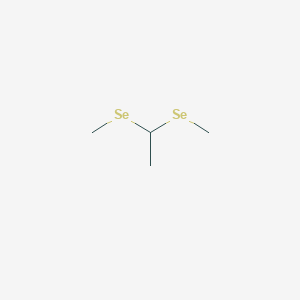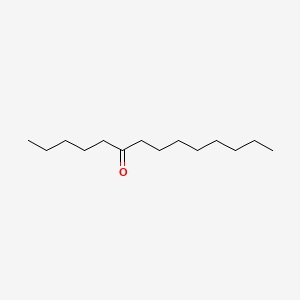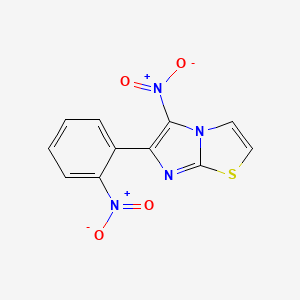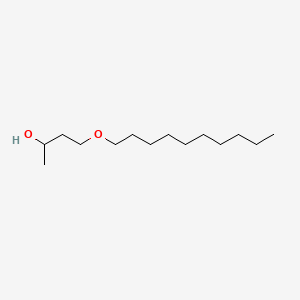
4-(Decyloxy)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decyloxy)-2-butanol is an organic compound that belongs to the class of alcohols It features a butanol backbone with a decyloxy group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)-2-butanol typically involves the reaction of 4-hydroxy-2-butanol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the decyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Decyloxy)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 4-(decyloxy)-2-butanone or 4-(decyloxy)-2-butanal.
Reduction: Formation of decane and butane derivatives.
Substitution: Formation of various substituted butanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Decyloxy)-2-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-(Decyloxy)-2-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The decyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular uptake.
Comparación Con Compuestos Similares
4-(Decyloxy)benzoyloxybenzoate: A compound with similar structural features but different functional groups.
4-(Decyloxy)azobenzene: Contains an azobenzene moiety, providing different photophysical properties.
3,7-Dimethyloctyloxybenzoyloxybiphenyl: Another compound with a long alkoxy chain and aromatic rings.
Uniqueness: 4-(Decyloxy)-2-butanol is unique due to its specific combination of a butanol backbone and a decyloxy group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
97209-96-6 |
|---|---|
Fórmula molecular |
C14H30O2 |
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
4-decoxybutan-2-ol |
InChI |
InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-12-16-13-11-14(2)15/h14-15H,3-13H2,1-2H3 |
Clave InChI |
UCMHUESBHQTSMQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


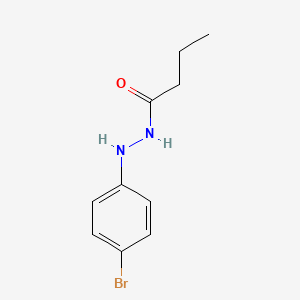
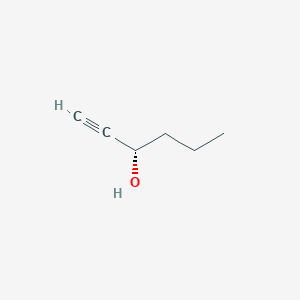
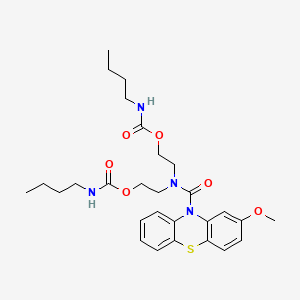
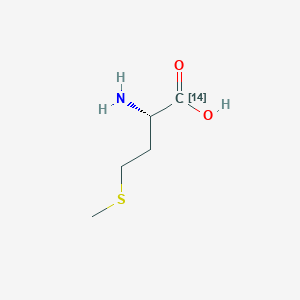
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
